molecular formula C14H9ClFN3 B5520073 N-(3-chloro-4-fluorophenyl)quinazolin-4-amine

N-(3-chloro-4-fluorophenyl)quinazolin-4-amine

Cat. No.: B5520073
M. Wt: 273.69 g/mol
InChI Key: ODUHDKRYKFSJAH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)quinazolin-4-amine: is a chemical compound that belongs to the quinazoline familyTyrosine kinase inhibitors are crucial in the treatment of various cancers, as they target specific enzymes involved in the growth and proliferation of cancer cells .

Scientific Research Applications

Chemistry: In chemistry, N-(3-chloro-4-fluorophenyl)quinazolin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .

Biology: In biological research, this compound is studied for its interactions with cellular proteins and enzymes. It is particularly valuable in the study of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Medicine: this compound is primarily used in the development of anticancer drugs. Its ability to inhibit tyrosine kinases makes it a promising candidate for targeted cancer therapies. For example, gefitinib, a derivative of this compound, is used to treat non-small cell lung cancer .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its high reactivity and specificity make it an essential component in various industrial processes .

Safety and Hazards

“N-(3-chloro-4-fluorophenyl)-4-quinazolinamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)quinazolin-4-amine typically involves multiple steps. One common method includes the alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol. This process does not require any additional reagents and results in a high-purity product . Another method involves the use of 4-chloro-7-fluoro-6-nitroquinazoline and acetonitrile through phenylamine, nucleophilic substitution, and reduction reactions .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the isolation and characterization of intermediates using techniques such as NMR, mass spectroscopy, DSC, and XRPD analyses .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinazoline N-oxides, while reduction may yield amine derivatives .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)quinazolin-4-amine involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing its activation. EGFR is often overexpressed in certain cancer cells, such as those in lung and breast cancers. By inhibiting this receptor, the compound effectively blocks the signaling pathways that promote cancer cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: N-(3-chloro-4-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring. This unique structure allows for selective inhibition of tyrosine kinases, making it a valuable compound in targeted cancer therapies. Its high specificity and potency distinguish it from other similar compounds .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3/c15-11-7-9(5-6-12(11)16)19-14-10-3-1-2-4-13(10)17-8-18-14/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUHDKRYKFSJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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